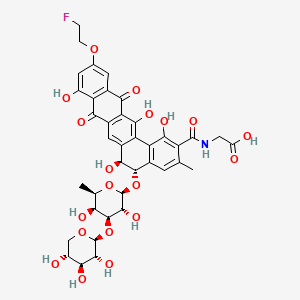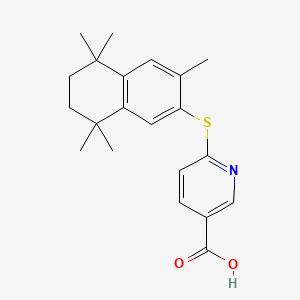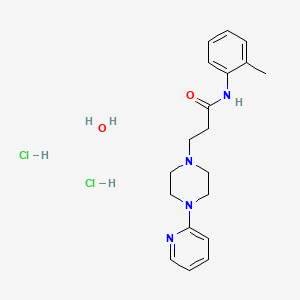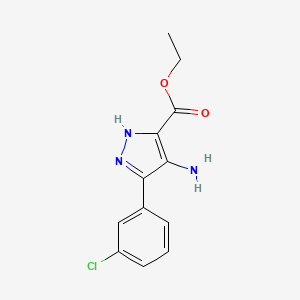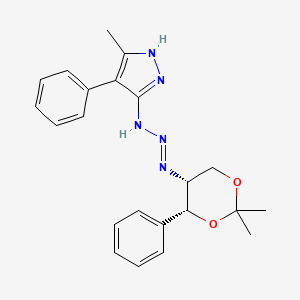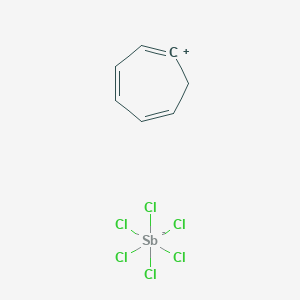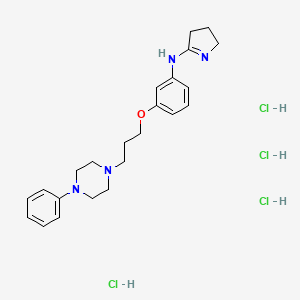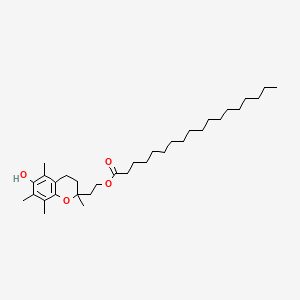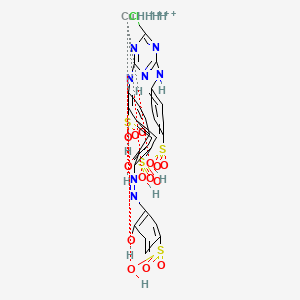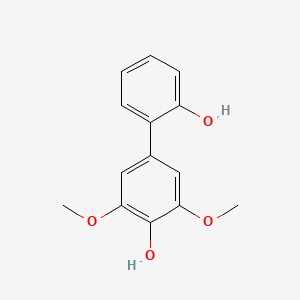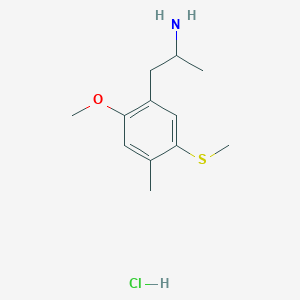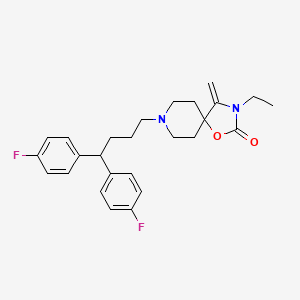
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorophenyl groups, a spirocyclic structure, and multiple functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves multiple steps, including the formation of the spirocyclic core and the introduction of fluorophenyl groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This step typically involves cyclization reactions under controlled conditions to form the spirocyclic structure.
Introduction of Fluorophenyl Groups: This can be achieved through nucleophilic substitution reactions using appropriate fluorinated reagents.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 8-(4,4-Bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-phenyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure
Eigenschaften
CAS-Nummer |
134069-73-1 |
|---|---|
Molekularformel |
C26H30F2N2O2 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-ethyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C26H30F2N2O2/c1-3-30-19(2)26(32-25(30)31)14-17-29(18-15-26)16-4-5-24(20-6-10-22(27)11-7-20)21-8-12-23(28)13-9-21/h6-13,24H,2-5,14-18H2,1H3 |
InChI-Schlüssel |
RQCQFYAOSOZJQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


